molecular formula C11H15NO2 B1374913 N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine CAS No. 52271-43-9

N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine

Cat. No. B1374913
CAS RN: 52271-43-9
M. Wt: 193.24 g/mol
InChI Key: GBYOVSQIHCOUBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine (NMPBHA) is an organic compound of the amide class that has been widely studied for its potential applications in various scientific fields. NMPBHA is a nitrogen-containing compound, which is a colorless solid that is soluble in water and ethanol. It is a derivative of hydroxylamine and has been used in a number of scientific applications, including synthesis, catalysis, drug discovery, and biochemistry.

Scientific Research Applications

Metabolism and Genotoxicity

N-(2-Methoxyphenyl)hydroxylamine, a related compound, has been studied for its metabolism and genotoxic effects. It is a metabolite of certain industrial and environmental pollutants, and its genotoxicity is dictated by its spontaneous decomposition and susceptibility to metabolism by CYP enzymes (Naiman et al., 2011). Similar studies in rats have also highlighted the role of CYP enzymes in metabolizing N-(2-methoxyphenyl)hydroxylamine (Naiman, Frei, & Stiborová, 2010).

Enzymatic Activities

Studies have shown that compounds like N-(2-methoxyphenyl)hydroxylamine and its metabolites are involved in various enzymatic activities. These compounds are metabolized by liver microsomes and are responsible for the formation of DNA adducts, suggesting their involvement in genotoxic processes (Naiman et al., 2010).

Chemical Synthesis and Application

The compound N-2-(4-Methoxyphenyl)-1-methylethylbenzylamine, which shares a structural similarity, is synthesized as a key intermediate for antiasthmatic drugs (Wang Yong-mei, 2007). Another study on α-Phenyl-N-t-butyl nitrone, which breaks down into related hydroxylamine compounds, demonstrates its role in delaying senescence in human lung fibroblasts (Atamna, Paler-Martinez, & Ames, 2000).

Additional Applications

Other studies have explored the synthesis and properties of related compounds for various applications. These include studies on the synthesis of aza-aromatic hydroxylamine-O-sulfonates (Sączewski et al., 2011) and the electrochemical conversion of related compounds for potential use in synthesis (Bryan & Grimshaw, 1997). Additionally, the monoamine oxidase inhibiting activity of similar compounds has been investigated (Ferguson & Keller, 1975).

properties

IUPAC Name

N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9(12-13)3-4-10-5-7-11(14-2)8-6-10/h5-8,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYOVSQIHCOUBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724413
Record name N-[4-(4-Methoxyphenyl)butan-2-ylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine

CAS RN

52271-43-9
Record name N-[4-(4-Methoxyphenyl)butan-2-ylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine
Reactant of Route 2
N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine
Reactant of Route 3
N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine
Reactant of Route 4
N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine
Reactant of Route 5
N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine
Reactant of Route 6
N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.